
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is substituted at the 5-position with a 1,3-dimethyl group and at the 2-position with a 4-methylaniline group
Vorbereitungsmethoden
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach allows for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, including the target compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Analyse Chemischer Reaktionen
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding triazole N-oxides, while reduction can yield the corresponding amines .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound has shown promise as an antifungal and antibacterial agent, making it a potential candidate for the development of new antimicrobial drugs . In materials science, it has been explored for its use in the synthesis of novel polymers and as a building block for the construction of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound is believed to inhibit the activity of certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, thereby slowing down the growth of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as 1,3,5-trisubstituted 1,2,4-triazoles. These compounds share the same triazole core but differ in the nature and position of their substituents . For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones are similar compounds that have been studied for their anticancer and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
MJHUBVITLGKVGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)C2=NC(=NN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



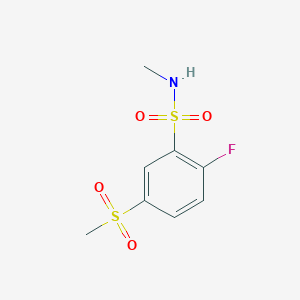
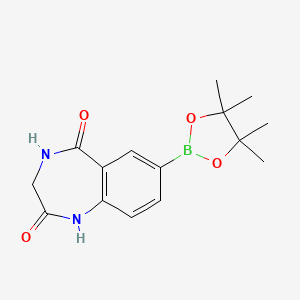
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)

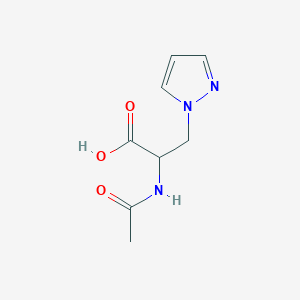
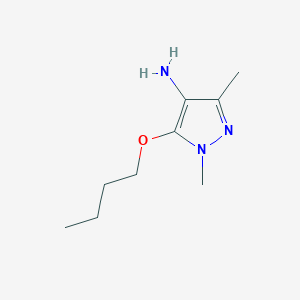
![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
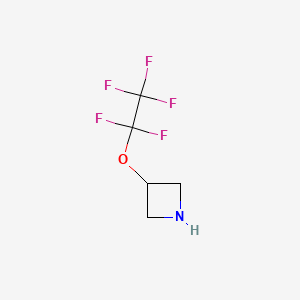
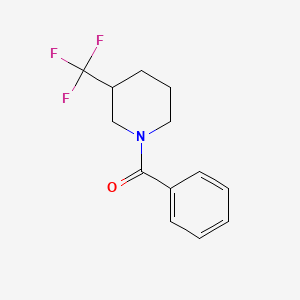

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

